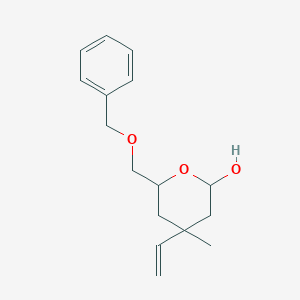
(4S,6R)-6-Benzyloxymethyl-4-methyl-4-vinyl-tetrahydro-pyran-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,6R)-6-Benzyloxymethyl-4-methyl-4-vinyl-tetrahydro-pyran-2-OL is a chiral compound with a tetrahydropyran ring structure. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry. Its unique stereochemistry and functional groups make it a valuable intermediate in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,6R)-6-Benzyloxymethyl-4-methyl-4-vinyl-tetrahydro-pyran-2-OL typically involves several steps, starting from readily available starting materials. One common approach is the asymmetric synthesis, which ensures the desired stereochemistry. The key steps include:
Formation of the Tetrahydropyran Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Benzyloxymethyl Group: This step often involves the use of benzyl chloride and a base to introduce the benzyloxymethyl group.
Vinylation and Methylation: The vinyl and methyl groups are introduced through selective alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(4S,6R)-6-Benzyloxymethyl-4-methyl-4-vinyl-tetrahydro-pyran-2-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The benzyloxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(4S,6R)-6-Benzyloxymethyl-4-methyl-4-vinyl-tetrahydro-pyran-2-OL has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of (4S,6R)-6-Benzyloxymethyl-4-methyl-4-vinyl-tetrahydro-pyran-2-OL involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, influencing enzyme activity and cellular processes. The exact mechanism depends on the context of its application, such as its role as an enzyme inhibitor or a substrate.
Comparison with Similar Compounds
Similar Compounds
(4R,6R)-6-(hydroxymethyl)-4-methyltetrahydro-2H-pyran-2-one: This compound shares a similar tetrahydropyran ring structure but differs in its functional groups.
(4S,6R)-4-methyl-6-pentyltetrahydro-2H-pyran-2-one: Another related compound with a similar core structure but different substituents.
Uniqueness
(4S,6R)-6-Benzyloxymethyl-4-methyl-4-vinyl-tetrahydro-pyran-2-OL is unique due to its specific stereochemistry and the presence of both benzyloxymethyl and vinyl groups. These features make it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
IUPAC Name |
4-ethenyl-4-methyl-6-(phenylmethoxymethyl)oxan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-3-16(2)9-14(19-15(17)10-16)12-18-11-13-7-5-4-6-8-13/h3-8,14-15,17H,1,9-12H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYLFFKMWRKJFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(OC(C1)O)COCC2=CC=CC=C2)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50562143 |
Source


|
| Record name | 6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130675-11-5 |
Source


|
| Record name | 6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
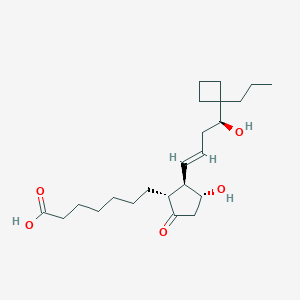
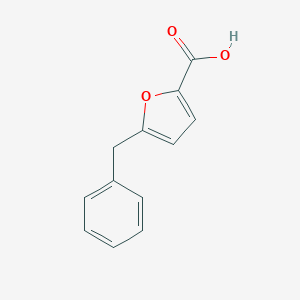
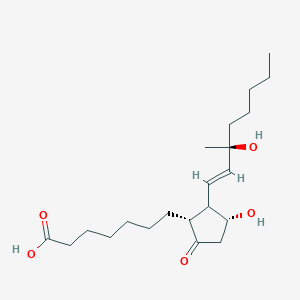
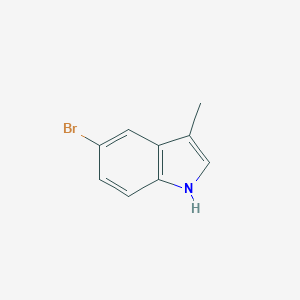
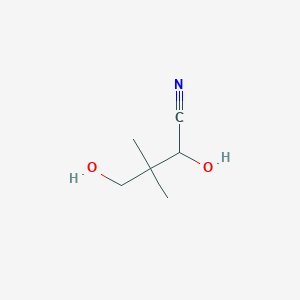
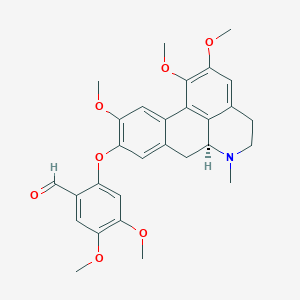
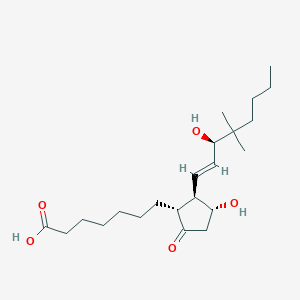
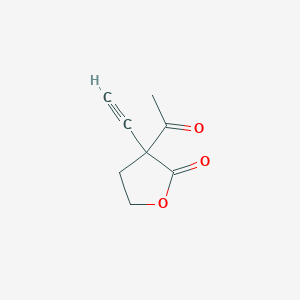
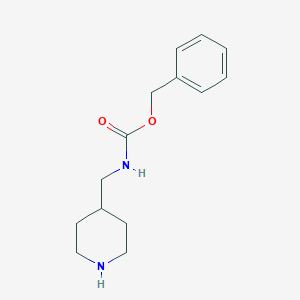
![3-Hydroxy-N-[3-(4-morpholinyl)propyl]-2-Naphthalenecarboxamide](/img/structure/B157862.png)
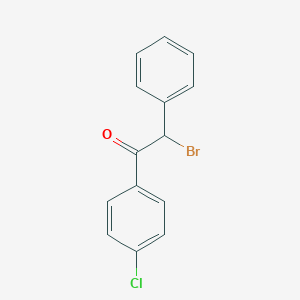
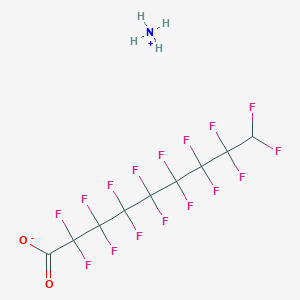

![2H-Pyran, 2-[(7-bromoheptyl)oxy]tetrahydro-](/img/structure/B157871.png)
